Methyl 2-(4-aminophenyl)acetate hydrochloride
Description
Methyl 2-(4-aminophenyl)acetate hydrochloride is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of phenylacetic acid and contains an amino group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Properties
IUPAC Name |
methyl 2-(4-aminophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-2-4-8(10)5-3-7;/h2-5H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZBLDDHUMBLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512939 | |
| Record name | Methyl (4-aminophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83528-16-9 | |
| Record name | Methyl (4-aminophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83528-16-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-aminophenyl)acetate hydrochloride can be synthesized through several methods. One common method involves the esterification of 4-aminophenylacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl 2-(4-nitrophenyl)acetate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reduction process converts the nitro group to an amino group, resulting in the formation of methyl 2-(4-aminophenyl)acetate. The hydrochloride salt can then be obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process typically includes the use of continuous reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(4-aminophenyl)acetate hydrochloride has the following chemical characteristics:
- Molecular Formula : C10H12ClN O2
- Molecular Weight : 215.66 g/mol
- CAS Number : 83528-16-9
The compound features an acetate group attached to a phenyl ring with an amino substituent, which contributes to its reactivity and utility in organic synthesis.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 4-aminophenylacetic acid derivatives with methylating agents. The preparation methods can vary, but they often include:
- Refluxing : The reaction mixture is heated under reflux conditions to facilitate the methylation process.
- Catalytic Reduction : Some methods employ palladium catalysts to enhance yields and selectivity during synthesis .
The development of safer synthetic routes has been emphasized in recent studies, particularly those that avoid hazardous reagents like hydrogen gas .
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting conditions such as:
- Overactive Bladder : It is a precursor in the synthesis of Mirabegron, a medication used to treat overactive bladder syndrome. The compound's structural properties allow it to play a critical role in the development of effective therapeutic agents for this condition .
Case Study: Mirabegron Synthesis
Research has demonstrated that this compound can be effectively utilized to synthesize Mirabegron through a series of reduction and condensation reactions. This process highlights the compound's utility in pharmaceutical manufacturing and its potential for large-scale production due to simplified reaction conditions .
Research Applications
In addition to its pharmaceutical relevance, this compound is utilized in various research applications:
- Organic Synthesis : The compound is employed as a building block in organic synthesis, allowing chemists to create more complex molecules with desired biological activities.
- Biological Studies : Its derivatives are studied for their interactions with biological systems, providing insights into their pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of methyl 2-(4-aminophenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 2-(4-aminophenyl)acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(4-nitrophenyl)acetate: Contains a nitro group instead of an amino group, leading to different chemical reactivity and applications.
Methyl 2-(4-hydroxyphenyl)acetate: Contains a hydroxyl group, which affects its solubility and reactivity.
Methyl 2-(4-chlorophenyl)acetate:
The uniqueness of this compound lies in its amino group, which provides specific reactivity and interactions with biological molecules, making it valuable for various research and industrial applications.
Biological Activity
Methyl 2-(4-aminophenyl)acetate hydrochloride, a compound with notable pharmacological potential, has been the subject of various studies focusing on its biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound is characterized by an ester functional group and an amino group attached to a phenyl ring. This structure suggests potential interactions with biological targets, which may lead to various therapeutic effects. The compound can be synthesized through several methods, making it accessible for research purposes.
1. Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The amino group in its structure allows for interactions with enzymes and receptors involved in pain and inflammation pathways. These interactions could inhibit the production of pro-inflammatory cytokines and mediators, thereby alleviating pain and inflammation.
2. Antimicrobial Activity
Compounds with structural similarities to this compound have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may also possess such activity, potentially making it useful in treating infections caused by resistant bacterial strains.
The mechanism of action involves the formation of hydrogen bonds and electrostatic interactions between the amino group and biological molecules. This interaction can influence the function of various cellular targets. Additionally, the ester group can undergo hydrolysis, releasing the active compound which further interacts with cellular targets.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other structurally related compounds. Below is a table summarizing key differences:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(3-aminophenyl)acetate | Similar structure but different amino position | Potentially different biological activity |
| Methyl 4-aminobenzoate | Contains a benzoate structure | More stable due to resonance effects |
| Methyl 2-(4-methoxyphenyl)acetate | Contains a methoxy group | Alters electronic properties affecting reactivity |
This comparison highlights how variations in the position of functional groups can influence biological activity and reactivity.
Case Study 1: Anti-inflammatory Activity Assessment
In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound showed considerable inhibition of growth at sub-micromolar concentrations, indicating its potential as an antimicrobial agent.
Q & A
Q. (Advanced)
- LC-MS/MS : Detect trace impurities (e.g., unreacted 4-aminothiophenol or ester hydrolysis products) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
- Thermogravimetric analysis (TGA) : Monitor thermal decomposition patterns (e.g., HCl release at ~150°C) .
- Karl Fischer titration : Quantify moisture content to correlate with hydrolysis rates.
- FTIR : Identify amine oxidation products (e.g., nitro groups) via shifts in N–H stretching (3400 cm⁻¹) .
How does the presence of the hydrochloride salt impact the compound’s reactivity in nucleophilic or electrophilic reactions?
(Advanced)
The hydrochloride salt protonates the 4-aminophenyl group, reducing its nucleophilicity. For reactions requiring a free amine (e.g., peptide coupling), neutralize the salt with a weak base (NaHCO₃) in situ. In electrophilic aromatic substitution, the protonated amine directs meta-substitution, whereas the free amine favors para/ortho positions. Comparative studies using the free base vs. hydrochloride salt under identical conditions are recommended to optimize regioselectivity .
What safety protocols are essential when handling this compound in laboratory settings?
Q. (Basic)
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of HCl vapors.
- Spill management : Absorb with inert materials (silica gel) and dispose as hazardous waste. Avoid aqueous drains to prevent environmental contamination .
- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .
How can researchers design experiments to investigate the compound’s potential as a precursor in pharmaceutical intermediates?
Q. (Advanced)
- Coupling reactions : Use EDC/HOBt to conjugate the carboxylate with amines or hydrazides for prodrug synthesis.
- Metal coordination : Explore chelation with transition metals (e.g., Pd, Cu) for catalytic applications.
- In vitro bioactivity : Screen for antimicrobial or anticancer activity via MTT assays, using the free amine form for enhanced membrane permeability .
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS to assess pharmacokinetic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
